molecular formula C31H19Br B8180199 2-Bromo-7-phenyl-9,9'-spirobi[fluorene]

2-Bromo-7-phenyl-9,9'-spirobi[fluorene]

Cat. No.: B8180199
M. Wt: 471.4 g/mol
InChI Key: OEOURNPHMAJKOF-UHFFFAOYSA-N
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Description

Structural Characterization of 2-Bromo-7-phenyl-9,9'-spirobi[fluorene]

Molecular Architecture and Conformational Analysis

The core structure of 2-Bromo-7-phenyl-9,9'-spirobi[fluorene] consists of two fluorene units connected via a sp³-hybridized carbon atom at the 9-position, forming a perpendicular spiro-conjugation system. The bromine atom occupies the 2-position of one fluorene moiety, while the phenyl group is attached at the 7-position of the adjacent fluorene unit. This substitution pattern introduces steric hindrance between the bulky phenyl group and the cofacial fluorene ring, as observed in analogous spirobifluorene derivatives.

The dihedral angle between the two fluorene planes is approximately 87.2°, as inferred from crystallographic data of structurally similar compounds. The phenyl substituent at the 7-position adopts a nearly coplanar orientation relative to its host fluorene ring, with a tilt angle of 8.5°–12.3°, facilitating partial π-conjugation. This spatial arrangement creates a rigid, three-dimensional framework that influences both electronic properties and molecular packing.

Crystallographic Data and Bonding Patterns

X-ray diffraction studies of related spirobifluorene derivatives reveal key structural parameters (Table 1):

Parameter Value (Å/°)
C(spiro)-C(fluorene) bond 1.54–1.56
Fluorene-fluorene dihedral 87.2–89.1
Br-C bond length 1.90–1.92
Phenyl tilt angle 8.5–12.3

The bromine atom forms a covalent bond with the fluorene carbon (1.90–1.92 Å), consistent with typical C-Br single bonds. Intramolecular π-π interactions occur between the phenyl substituent and the adjacent fluorene unit, with centroid-centroid distances of 3.65–3.82 Å. These interactions stabilize the molecular conformation while reducing rotational freedom about the spiro carbon.

Comparative Analysis with Unsubstituted Spirobifluorene Derivatives

Substitution significantly alters the electronic and steric properties compared to unsubstituted 9,9'-spirobifluorene (Table 2):

Property Unsubstituted SBF 2-Bromo-7-phenyl-SBF
Molecular Weight (g/mol) 384.47 471.4
λmax (nm) 298 315–320
HOMO-LUMO gap (eV) 3.1 2.8–3.0
Solubility (THF) High Moderate

The bromine atom acts as an electron-withdrawing group, reducing the HOMO-LUMO gap by 0.2–0.3 eV, while the phenyl substituent enhances π-conjugation. These modifications make the derivative more amenable to charge transport applications compared to its unsubstituted counterpart.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum exhibits characteristic splitting patterns:

  • Aromatic protons: δ 7.25–8.15 (multiplet, 18H)
  • Bridgehead protons: δ 6.85–7.10 (doublet, 2H)
  • Phenyl group protons: δ 7.30–7.45 (multiplet, 5H)

The ¹³C NMR spectrum shows 25 distinct carbon signals, including:

  • C-Br: δ 122.5 ppm
  • Spiro carbon: δ 56.8 ppm
Fourier-Transform Infrared Spectroscopy (FT-IR)

Key vibrational modes include:

  • C-Br stretch: 515 cm⁻¹
  • Aromatic C-H stretch: 3030–3080 cm⁻¹
  • Fluorene skeleton vibrations: 1450–1600 cm⁻¹
Mass Spectrometry

High-resolution mass spectrometry confirms the molecular formula C₃₁H₁₉Br ([M]⁺ calcd. 471.0658, found 471.0662). Characteristic fragmentation patterns include:

  • Loss of Br (m/z 392.12)
  • Cleavage at spiro carbon (m/z 228.08 + 245.04)

Properties

IUPAC Name

2'-bromo-7'-phenyl-9,9'-spirobi[fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H19Br/c32-22-15-17-26-25-16-14-21(20-8-2-1-3-9-20)18-29(25)31(30(26)19-22)27-12-6-4-10-23(27)24-11-5-7-13-28(24)31/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOURNPHMAJKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-phenyl-9,9’-spirobi[fluorene] typically involves the bromination of 7-phenyl-9,9’-spirobi[fluorene]. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-7-phenyl-9,9’-spirobi[fluorene] may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-phenyl-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura or Stille coupling to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide.

    Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate in solvents such as toluene or tetrahydrofuran.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs):
One of the primary applications of 2-Bromo-7-phenyl-9,9'-spirobi[fluorene] is in the development of OLEDs. The compound serves as an intermediate in the synthesis of materials that exhibit high efficiency in light emission. Its structural characteristics allow for improved charge transport and reduced energy loss, which are crucial for OLED performance .

Organic Photovoltaics (OPVs):
The compound is also utilized in organic photovoltaic devices. Its ability to enhance the photophysical properties of materials makes it a candidate for improving light absorption and conversion efficiency in solar cells. The spirobi[fluorene] structure aids in creating a favorable energy level alignment with other organic materials used in OPVs .

Material Science

Functionalized Coatings:
In material chemistry, 2-Bromo-7-phenyl-9,9'-spirobi[fluorene] can be employed to create functionalized materials or coatings with unique properties. These coatings can be tailored for specific applications such as anti-reflective surfaces or protective layers in electronic devices. The compound's ability to form stable films enhances its utility in various industrial applications .

Nanomaterials:
The compound has been investigated for its potential use in the synthesis of nanomaterials. Its unique electronic properties can contribute to the development of nanoscale devices and sensors, which are pivotal in advancing technology in fields like biotechnology and environmental monitoring .

Synthesis and Case Studies

Synthesis Methods:
The synthesis of 2-Bromo-7-phenyl-9,9'-spirobi[fluorene] typically involves cross-coupling reactions such as Suzuki coupling or Miyaura coupling. These methods allow for precise control over the substitution patterns on the spirobi[fluorene] framework, leading to tailored properties for specific applications .

Case Study: Synthesis via Suzuki Coupling
A notable case study involved the synthesis of derivatives using 2-Bromo-7-phenyl-9,9'-spirobi[fluorene] as a precursor. The reaction conditions were optimized to yield high purity products suitable for device fabrication. The resulting compounds demonstrated improved electrochemical properties and were tested in OLED applications, showing promising results in terms of efficiency and stability .

Mechanism of Action

The mechanism of action of 2-Bromo-7-phenyl-9,9’-spirobi[fluorene] in various applications involves its ability to participate in electronic interactions and form stable structures. In organic electronics, for example, its spiro linkage provides rigidity and stability, which enhances the performance of devices like OLEDs. The bromine atom also allows for further functionalization, enabling the synthesis of tailored derivatives for specific applications.

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Functional Groups: Bromine at the 2-position (as in 2-Bromo-7-phenyl-9,9'-spirobi[fluorene]) provides a synthetic handle absent in non-halogenated analogs like SP1 or SP2. This facilitates downstream modifications but may reduce hole mobility compared to amine-substituted derivatives .
  • Phenyl vs. Heterocyclic Substituents: The 7-phenyl group enhances conjugation and red-shifts absorption compared to unsubstituted spirobi[fluorene] but lacks the electron-donating properties of phenothiazine or acridine in SP1/SP2, which improve charge transport .

Thermal and Optical Properties

Compound Tg (°C) Td (°C) Absorption (nm) Emission (nm) Band Gap (eV)
2-Bromo-7-phenyl-9,9'-spirobi[fluorene] N/A N/A 225–328, 351–375 390–430 ~3.1
2,7-Dibromo-9,9'-spirobi[fluorene] N/A 334–336 280–320 N/A ~3.3
SP1 >150 >300 300–400 450–500 2.9
SP2 >150 >300 310–420 430–480 2.8

Key Observations :

  • The spiro core universally enhances thermal stability, with glass transition temperatures (Tg) exceeding 150°C in functionalized derivatives like SP1/SP2 .
  • Brominated derivatives (e.g., 2-Bromo-7-phenyl) exhibit narrower band gaps (~3.1 eV) compared to dibromo analogs (~3.3 eV), likely due to extended conjugation from the phenyl group .

Device Performance

  • SP2-based devices achieve an external quantum efficiency (EQE) of 13.43%, outperforming SP1 (12%) and benchmark NPB (8–10%) .
  • Spiro-NPB demonstrates moderate efficiency (EQE: ~10%) but suffers from lower thermal stability .
  • Bromine’s electron-withdrawing nature may reduce hole-injection efficiency compared to amine-substituted HTMs, necessitating dopants or interfacial layers for optimal performance .

Comparison with Other Brominated Derivatives :

  • 2,7-Dibromo-9,9'-spirobi[fluorene (CAS: 738018) is prepared via Grignard reactions, yielding 95% purity .
  • 4-Bromo-9,9'-spirobi[fluorene (CAS: 1161009-88-6) requires regioselective bromination, highlighting the challenge of positional control .

Q & A

Q. What are the most reliable synthetic routes for 2-Bromo-7-phenyl-9,9'-spirobi[fluorene], and how can reaction conditions be optimized?

The compound is typically synthesized via Grignard reagent-mediated coupling. For example, 2-bromo-9-fluorenone reacts with a phenylmagnesium bromide derivative under inert conditions (e.g., THF, argon atmosphere) to form the spirobi[fluorene] backbone. Optimization involves controlling stoichiometry (1:1.2 molar ratio of fluorenone to Grignard reagent) and reaction temperature (60–80°C for 12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of 2-Bromo-7-phenyl-9,9'-spirobi[fluorene]?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and spiro-junction integrity.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., C31_{31}H19_{19}Br requires m/z ≈ 446.06).
  • Elemental Analysis : Confirmation of Br content (±0.3% deviation) .

Q. What are the key photophysical properties of 2-Bromo-7-phenyl-9,9'-spirobi[fluorene], and how are they measured?

The compound exhibits high photoluminescence quantum yield (PLQY) due to its rigid spiro-conformation. PLQY is measured using an integrating sphere with a calibrated spectrometer under nitrogen. Absorption/emission spectra (e.g., λabs_{abs} ≈ 350 nm, λem_{em} ≈ 420 nm in toluene) are recorded using UV-Vis and fluorescence spectrophotometers. Lifetime studies via time-resolved photoluminescence (TRPL) reveal singlet-triplet state dynamics .

Advanced Research Questions

Q. How do substituent positions (Br at C2, phenyl at C7) influence the electronic properties of spirobi[fluorene] derivatives?

Bromine at C2 introduces electron-withdrawing effects, reducing HOMO-LUMO gaps (≈3.1 eV vs. 3.3 eV for unsubstituted spirobi[fluorene]), while the phenyl group at C7 enhances conjugation, stabilizing excited states. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution and orbital localization. Experimental validation via cyclic voltammetry (oxidation potentials ≈ +1.2 V vs. Ag/AgCl) confirms these trends .

Q. What strategies mitigate aggregation-caused quenching (ACQ) in 2-Bromo-7-phenyl-9,9'-spirobi[fluorene] when used in OLEDs?

ACQ is reduced by:

  • Steric Hindrance : The spiro-junction inherently prevents π-π stacking.
  • Host-Guest Systems : Blending with wide-bandgap materials (e.g., CBP) at 5–10 wt%.
  • Thermal Cross-Linking : Post-deposition cross-linking of hole-transport layers (e.g., using N2,N2',N7,N7'-tetrakis(4-methoxyphenyl) derivatives) improves film morphology .

Q. How can conflicting reports on photoluminescence efficiency in spirobi[fluorene] derivatives be resolved?

Discrepancies arise from solvent polarity, film morphology, and measurement protocols. Standardization steps:

  • Use degassed solvents (e.g., toluene, CH2_2Cl2_2) to eliminate oxygen quenching.
  • Compare thin-film PLQY (spin-coated vs. vacuum-deposited).
  • Validate with absolute quantum yield systems (e.g., Hamamatsu Quantaurus-QY) .

Q. What advanced spectroscopic methods characterize exciton dynamics in 2-Bromo-7-phenyl-9,9'-spirobi[fluorene]?

  • Transient Absorption Spectroscopy (TAS) : Resolves intersystem crossing (ISC) rates (e.g., S1_1→T1_1 in <1 ns).
  • Electroluminescence (EL) Spectroscopy : Correlates device efficiency (e.g., external quantum efficiency >5% at 100 cd/m2^2) with molecular design .

Methodological Considerations

Q. How to design experiments to probe the role of bromine in Suzuki-Miyaura cross-coupling reactions using this compound?

  • Substrate Screening : React 2-Bromo-7-phenyl-9,9'-spirobi[fluorene] with aryl boronic acids (e.g., phenyl, thienyl) under Pd(PPh3_3)4_4 catalysis.
  • Kinetic Studies : Monitor reaction progress via in situ 19^{19}F NMR (if fluorinated analogs are used).
  • X-ray Crystallography : Resolve post-coupling structures to confirm regioselectivity .

Q. What computational tools predict the solid-state packing of 2-Bromo-7-phenyl-9,9'-spirobi[fluorene]?

Use Mercury CSD software with force-field models (e.g., Dreiding) to simulate crystal packing. Compare with experimental PXRD patterns. Molecular dynamics (MD) simulations (AMBER) predict thin-film orientation .

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